Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester
Description
This compound is a diester derivative of hexadecanoic acid (palmitic acid) with a unique substitution pattern. Its structure comprises:
- Two palmitic acid chains (C16:0) esterified to a 1,2-ethanediyl (ethylene glycol) backbone.
- A butyrate ester group [(1-oxobutoxy)methyl] attached to the central carbon of the ethanediyl moiety.
Properties
IUPAC Name |
(3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPZKFZBBJGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283734 | |
| Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-84-6 | |
| Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26690-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated esters.
Scientific Research Applications
Nutritional Studies
Hexadecanoic acid derivatives are studied for their roles in nutrition and metabolism. Research indicates that triacylglycerols containing hexadecanoic acid may affect lipid metabolism and energy storage in human cells. For instance, studies have shown that specific fatty acid compositions can influence insulin sensitivity and overall metabolic health .
Antioxidant Activity
Recent investigations have explored the antioxidant properties of compounds similar to hexadecanoic acid esters. These studies highlight the potential of such compounds to mitigate oxidative stress in biological systems. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where various fatty acid esters demonstrate varying degrees of efficacy .
Drug Formulation
Hexadecanoic acid esters are being examined for their utility in drug delivery systems. Their lipid nature allows for improved solubility and bioavailability of hydrophobic drugs. Research has indicated that these compounds can be used as carriers for pharmaceutical agents, enhancing their therapeutic effects while reducing side effects .
Anti-inflammatory Properties
Some studies suggest that hexadecanoic acid derivatives may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The modulation of inflammatory pathways by these compounds could lead to new therapeutic strategies for conditions like arthritis and cardiovascular diseases .
Food Industry
In the food sector, hexadecanoic acid esters are evaluated for their emulsifying properties. These compounds can stabilize emulsions in food products, improving texture and shelf life. Their application ranges from dairy products to dressings and sauces, where they help maintain consistency and prevent separation .
Cosmetic Formulations
The cosmetic industry utilizes hexadecanoic acid derivatives for their emollient properties. They enhance skin feel and moisture retention in creams and lotions. The ability of these compounds to form stable emulsions makes them valuable ingredients in personal care products .
Case Studies
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases, releasing hexadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
Chain Length and Branching The target compound’s palmitate chains (C16:0) contrast with stearate (C18:0) in ’s analog. Longer chains increase hydrophobicity and melting points but reduce solubility in polar solvents . Branched chains (e.g., 14-methylhexadecanoate in ) enhance lipid membrane integration but may alter enzymatic degradation .
Phosphoethanolamine derivatives () exhibit amphiphilic properties critical for membrane structure, unlike the target compound’s non-polar substituents .
Biological Activities
Biological Activity
Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester (CAS number 26690-84-6) is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C37H70O6
- Molecular Weight : 610.98 g/mol
- Structure : This compound is an ester formed from hexadecanoic acid and a butoxy-modified ethylene glycol derivative.
Synthesis
The synthesis of this compound typically involves the esterification of hexadecanoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating to facilitate the esterification process. In industrial settings, continuous flow reactors are often employed to optimize yield and purity .
Antimicrobial Properties
Hexadecanoic acid derivatives have been studied for their antimicrobial effects. Research indicates that hexadecanoic acid exhibits antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that hexadecanoic acid can inhibit the growth of Salmonella typhi, a common foodborne pathogen .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways through the release of metabolites that influence cytokine production and immune responses. This activity positions it as a potential therapeutic agent for inflammatory diseases .
Lipid Metabolism
Hexadecanoic acid plays a crucial role in lipid metabolism and is a significant component of cell membranes. Its presence in phospholipids is essential for maintaining membrane integrity and fluidity, influencing cellular signaling pathways .
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes:
- Ester Hydrolysis : The compound can be hydrolyzed by esterases to release hexadecanoic acid and other metabolites.
- Influence on Cell Signaling : Released metabolites may participate in various biochemical pathways affecting inflammation and microbial growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Hexadecanoic Acid | C16H32O2 | Antimicrobial, anti-inflammatory |
| Hexadecanoic Acid Methyl Ester | C17H34O2 | Hepatoprotective, antidiabetic |
| Hexadecanoic Acid Ethyl Ester | C18H36O2 | Antioxidant, hypocholesterolemic |
This comparison highlights the unique aspects of this compound due to its specific structural features imparting distinct biological activities.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of hexadecanoic acid derivatives:
- A study published in the International Journal of Pharmacy and Applied Health Sciences highlighted the antibacterial properties of hexadecanoic acid against Salmonella typhi, demonstrating its potential as a natural preservative in food products .
- Another research article indicated that hexadecanoic acid methyl ester exhibited hepatoprotective effects in animal models, suggesting its utility in liver health management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
